4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide
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Overview
Description
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide is a synthetic organic compound characterized by the presence of azido, tetrafluoro, and methacrylamidoethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzoic acid.
Amidation: The azido-substituted intermediate is then reacted with 2-methacrylamidoethylamine under controlled conditions to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity levels (>98%) as confirmed by high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylamidoethyl group allows for radical polymerization, forming polymers with unique properties
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions
Major Products
Substitution Products: Formation of substituted benzamides.
Scientific Research Applications
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide has diverse applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and materials with unique properties.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for drug delivery systems and biocompatible coatings.
Industry: Utilized in the development of high-performance materials for various industrial applications
Mechanism of Action
The mechanism of action of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide involves:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole linkages.
Methacrylamidoethyl Group: Facilitates polymerization, leading to the formation of high molecular weight polymers with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-2,3,5,6-tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluoro-N-(2-methacrylamidoethyl)benzamide
Uniqueness
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide is unique due to the combination of azido and methacrylamidoethyl groups, which provide versatility in chemical reactions and polymerization processes .
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-[2-(2-methylprop-2-enoylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N5O2/c1-5(2)12(23)19-3-4-20-13(24)6-7(14)9(16)11(21-22-18)10(17)8(6)15/h1,3-4H2,2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTPRYVHJTYEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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